6,6-difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
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Overview
Description
6,6-difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one: is a fluorinated and iodinated derivative of benzo[7]annulen-5-one
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one typically involves multi-step organic reactions. One common approach is the iodination of 6,6-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one using iodine in the presence of a suitable catalyst, such as iodine monochloride (ICl) or iodine trifluoride (IF3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6,6-difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be performed to reduce the iodine atom or other functional groups.
Substitution: : Substitution reactions can introduce different substituents at the fluorine or iodine positions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
6,6-difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one: has several scientific research applications:
Chemistry: : It serves as an intermediate in the synthesis of complex organic molecules.
Biology: : The compound can be used in the study of biological systems and interactions with biomolecules.
Industry: : Utilized in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism by which 6,6-difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one exerts its effects involves its interaction with molecular targets and pathways. The fluorine and iodine atoms can influence the electronic properties of the compound, affecting its reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
6,6-difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one: can be compared with similar compounds such as 6,6-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one and 3-iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one . The presence of both fluorine and iodine atoms in its structure makes it unique, providing distinct chemical and physical properties compared to its analogs.
Conclusion
This compound: is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis and research.
Properties
IUPAC Name |
6,6-difluoro-7-iodo-8,9-dihydro-7H-benzo[7]annulen-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2IO/c12-11(13)9(14)6-5-7-3-1-2-4-8(7)10(11)15/h1-4,9H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQAOVORQHOMMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C(C1I)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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